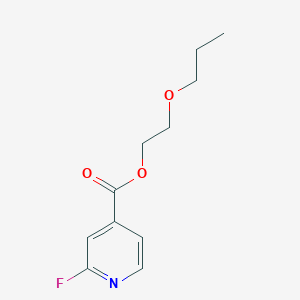

2-Propoxyethyl 2-fluoropyridine-4-carboxylate

Description

Properties

IUPAC Name |

2-propoxyethyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-2-5-15-6-7-16-11(14)9-3-4-13-10(12)8-9/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMLIXQDYUZPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC(=O)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Propoxyethyl 2-fluoropyridine-4-carboxylate involves several steps. One common method includes the reaction of 2-fluoropyridine-4-carboxylic acid with 2-propoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Propoxyethyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents

Fluorinated compounds, including 2-propoxyethyl 2-fluoropyridine-4-carboxylate, are integral in the development of anticancer agents due to their unique electronic properties. The presence of fluorine can enhance the bioactivity of drugs by improving their metabolic stability and bioavailability. For instance, fluorinated pyridines have been studied for their potential use in targeting specific cancer pathways, making them suitable candidates for drug development aimed at treating various cancers .

1.2 Antimicrobial Properties

Research has indicated that fluorinated heterocycles exhibit significant antimicrobial activity. The introduction of fluorine atoms can modify the lipophilicity and electronic properties of the compound, potentially leading to enhanced interactions with microbial targets. Studies have shown that derivatives of fluorinated pyridines can inhibit bacterial growth, suggesting their utility in developing new antibiotics .

Material Science Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of advanced materials. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it valuable for applications in coatings and adhesives .

2.2 Fluorinated Polymers

Fluorinated polymers are known for their unique properties such as low surface energy and high chemical resistance. The use of this compound in creating such polymers can lead to materials that are suitable for use in harsh environments, including aerospace and automotive applications .

Synthesis and Methodology

The synthesis of this compound typically involves several chemical reactions that incorporate fluorine into the pyridine ring. Common methods include:

- Nucleophilic Substitution Reactions : These reactions utilize nucleophiles to replace halogen atoms with fluorine.

- Diazotization Reactions : This method allows for the selective introduction of fluorine into specific positions on the pyridine ring.

These synthetic routes are crucial for producing compounds with desired biological activities and physical properties .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Shestopalov et al., 2014 | Investigated the synthesis of fluorinated pyridines and their biological activities | Development of new pharmaceuticals targeting cancer |

| Nenajdenko et al., 2014 | Reviewed methods for synthesizing fluorinated heterocycles | Enhanced understanding of the role of fluorination in drug design |

| CymitQuimica Product Study | Analyzed the properties and potential uses of this compound | Suggested applications in material science |

Mechanism of Action

The mechanism of action of 2-Propoxyethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-Propoxyethyl 2-fluoropyridine-4-carboxylate can be compared with other fluoropyridine derivatives, such as:

2-Fluoropyridine-4-carboxylic acid: Lacks the propoxyethyl group, making it less lipophilic and potentially less bioavailable.

2-Propoxyethyl pyridine-4-carboxylate: Lacks the fluorine atom, which may reduce its reactivity and biological activity.

2-Fluoro-3-pyridinecarboxylic acid: Has a different substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the propoxyethyl group and the fluorine atom, which together confer specific chemical and biological properties that are valuable in research and industrial applications.

Biological Activity

2-Propoxyethyl 2-fluoropyridine-4-carboxylate is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H14FNO3. Its structure includes a pyridine ring substituted with a fluorine atom and an ester functional group, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, potentially facilitating better membrane permeability and receptor binding. The compound may exert its effects through modulation of enzymatic activity and receptor interactions, similar to other fluorinated compounds in pharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of fluorinated pyridines, such as this compound, exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structures have shown promise as dual inhibitors of c-Met and VEGFR-2, which are critical in cancer progression .

Table 1: Inhibition Potency of Related Compounds

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 12d | c-Met | 0.11 |

| Compound 12d | VEGFR-2 | 0.19 |

| 2-Propoxyethyl... | TBD | TBD |

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Research indicates that similar compounds can effectively inhibit weed growth by targeting specific metabolic pathways in plants. Such findings suggest that this compound may have potential applications in agricultural chemistry .

Case Studies

- Antitumor Efficacy : A study evaluating the efficacy of various pyridine derivatives found that certain analogs exhibited significant antitumor activity in vitro, leading to further investigations into their mechanisms of action and potential clinical applications .

- Weed Management : In agricultural studies, the application of fluorinated pyridine derivatives demonstrated effective control over specific weed species, suggesting a viable path for developing new herbicides based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.